2-(5-Bromo-2-fluorophenoxy)oxane
CAS No.:
Cat. No.: VC13584299
Molecular Formula: C11H12BrFO2
Molecular Weight: 275.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO2 |
|---|---|
| Molecular Weight | 275.11 g/mol |
| IUPAC Name | 2-(5-bromo-2-fluorophenoxy)oxane |
| Standard InChI | InChI=1S/C11H12BrFO2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 |
| Standard InChI Key | IPIWGVAEIZYWTF-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OC2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1CCOC(C1)OC2=C(C=CC(=C2)Br)F |
Introduction
2-(5-Bromo-2-fluorophenoxy)oxane is a chemical compound with the molecular formula C11H12BrFO2. It is a derivative of oxane (tetrahydropyran) and contains a phenoxy group substituted with bromine and fluorine at positions 5 and 2, respectively. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis
The synthesis of 2-(5-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 5-bromo-2-fluorophenol with tetrahydropyran. This reaction is often facilitated by a catalyst or under specific conditions to ensure efficient etherification.
Synthesis Steps:
-
Starting Materials: 5-Bromo-2-fluorophenol and tetrahydropyran.
-
Reaction Conditions: The reaction may involve heating in the presence of a catalyst or base.
-
Product Isolation: The resulting compound is isolated and purified through standard methods such as distillation or recrystallization.
Potential Applications:
-
Pharmaceutical Research: The unique substitution pattern may confer specific biological activities, making it a candidate for drug development.
-
Material Science: The compound's chemical properties could be useful in the synthesis of new materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume